![molecular formula C18H18N2O2S2 B2440745 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea CAS No. 2097903-00-7](/img/structure/B2440745.png)
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of palladium-catalyzed cross-coupling reactions . For instance, 2,2’-bithiophene derivatives have been synthesized using Kumada and Sonogashira coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the bithiophene unit. Bithiophene-based polymers often exhibit a planar backbone structure, which can lead to a deeper highest occupied molecular orbital (HOMO) level and slightly higher mobility .Scientific Research Applications
- Impact : By introducing substituents, researchers can fine-tune its excitation energy, affecting overall cell efficiency .
- Role : It contributes to the development of efficient and vibrant OLED displays and lighting systems .
Organic Solar Cells (OSCs)
OLED (Organic Light-Emitting Diode) Intermediates
Functional Conjugated Polymers
Mechanism of Action
Target of Action
The primary target of the compound “3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea” is related to photovoltaic performance enhancement . The compound is a part of a class of wide-bandgap conjugated copolymers, which are used in the design and synthesis of polymer solar cells (PSCs) .
Mode of Action
The compound interacts with its targets through a donor–donor–acceptor (D–D–A) molecular strategy . This strategy involves the introduction of 2,2’-bithiophene (BT) or thieno[3,2-b] thiophene (TT) to the D–A polymer as a third component . This interaction results in changes in the photovoltaic properties of the polymer .
Biochemical Pathways
The compound affects the π-conjugation length of the polymeric backbone . Extending the π-conjugation length is an effective way to enhance the photovoltaic performance of PSCs . The compound, being a part of the polymer backbone, plays a crucial role in this process .
Result of Action
The result of the compound’s action is an improvement in the photovoltaic performance of PSCs . Specifically, the compound helps to achieve a deeper highest occupied molecular orbital (HOMO) level and a more planar backbone structure with slightly higher mobility . This leads to an increase in power conversion efficiency (PCE), open-circuit voltage (VOC), short-circuit current (JSC), and fill factor (FF) of the solar cells .
properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12-5-2-3-6-13(12)20-18(22)19-11-14(21)15-8-9-17(24-15)16-7-4-10-23-16/h2-10,14,21H,11H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKGEKUCBKLGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea |
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